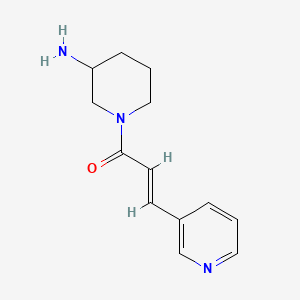

(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-aminopiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c14-12-4-2-8-16(10-12)13(17)6-5-11-3-1-7-15-9-11/h1,3,5-7,9,12H,2,4,8,10,14H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSNMGRTUWGPMH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as a piperidine derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a pyridine moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is C13H17N3O, with a molecular weight of 231.29 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H17N3O |

| Molecular Weight | 231.29 g/mol |

| Purity | ≥95% |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the context of cancer treatment and immune modulation.

Antitumor Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, it has been tested against several human tumor cell lines, demonstrating significant cytotoxic effects. A notable study found that compounds structurally related to this compound exhibited potent antitumor activities comparable to established chemotherapeutics like etoposide .

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell growth and survival. Specifically, it may act on the T-cell receptor (TCR) pathway, enhancing T-cell activation and proliferation through interactions with various co-stimulatory receptors . This immunomodulatory effect could be beneficial in cancer therapies where enhancing the immune response is critical.

Case Studies

Case Study 1: Antitumor Efficacy

In a preclinical study, this compound was administered to mice bearing xenograft tumors. The results indicated a marked reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent .

Case Study 2: Immune Response Modulation

Another investigation focused on the compound's ability to modulate immune responses. In vitro assays demonstrated that treatment with this compound led to increased production of cytokines such as IL-2 and IFN-gamma from activated T-cells, indicating its role as an immune enhancer .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications in the piperidine or pyridine rings have been shown to influence potency and selectivity against various cancer cell lines. For instance, substituents on the pyridine ring can enhance binding affinity to target proteins involved in cancer progression .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares its α,β-unsaturated ketone backbone with other chalcones but differs in substituent groups:

- (E)-1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (PFK15): Replacement of β-pyridine with quinoline improves selectivity and potency against PFKFB3 .

- (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: The dimethylamino group at the α-position enhances synthetic utility as a synthon but lacks the piperidine ring’s conformational rigidity .

- (E)-3-(3-Nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (4f) : A nitro-substituted aryl group at the β-position increases electrophilicity, enhancing anticancer activity in vitro .

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

In contrast, PFK15’s quinoline group enhances π-π stacking with hydrophobic enzyme pockets , while 3PO’s dual pyridine system suffers from poor solubility due to planar aromaticity .

Enzyme Inhibition

- 3PO and PFK15: Both inhibit PFKFB3, a key glycolytic enzyme. PFK15 shows 10-fold higher selectivity than 3PO due to quinoline’s bulkier structure .

Anticancer Activity

- 4f : Exhibits IC₅₀ values in the micromolar range against breast cancer cells (MCF-7), attributed to the electron-withdrawing nitro group enhancing electrophilic reactivity .

- PFK158 (trifluoromethyl derivative of PFK15) : Advanced to clinical trials due to superior pharmacokinetics and in vivo efficacy .

Physicochemical and Pharmacokinetic Properties

- Solubility: The 3-aminopiperidine group likely improves aqueous solubility compared to 3PO’s dual pyridine system, which requires structural modifications (e.g., PFK15’s quinoline) for optimization .

- Synthetic Accessibility: The target compound’s piperidine ring may complicate synthesis compared to simpler analogues like (E)-3-(dimethylamino)-1-(pyridin-3-yl)propenone, which is prepared in high yield (88%) via condensation .

Preparation Methods

Synthetic Route Overview

The preparation generally involves:

- Synthesis or procurement of 3-aminopiperidine or its protected derivatives.

- Formation of the enone moiety bearing the pyridin-3-yl substituent.

- Coupling of the 3-aminopiperidine unit to the enone.

- Optional resolution of chiral centers to obtain enantiomerically pure products.

Preparation of 3-Aminopiperidine Intermediates

A key step is the preparation of enantiomerically pure 3-aminopiperidine, which is often obtained via:

- Hydrogenation of 3-aminopyridine to yield racemic 3-aminopiperidine.

- Conversion of racemic 3-aminopiperidine to the corresponding phthalimide derivative using phthalic anhydride.

- Chiral resolution of the racemic phthalimide by selective precipitation with tartaric acid salts (D- or L-tartaric acid), allowing isolation of either (R)- or (S)-enantiomers with high optical purity.

- Removal of the phthalimide protecting group by hydrazine in ethanol or similar methods to regenerate the free amine for further reactions.

This approach is well-documented in patents focusing on chiral 8-(3-aminopiperidin-1-yl)-xanthines (which share the 3-aminopiperidine motif), demonstrating scalability and high purity suitable for industrial pharmaceutical applications.

Construction of the Enone with Pyridin-3-yl Substituent

The prop-2-en-1-one (enone) system bearing the pyridin-3-yl group is typically prepared through:

- Functionalization of pyridine derivatives to introduce the α,β-unsaturated ketone moiety.

- Use of acylation reactions or condensation reactions (e.g., Claisen–Schmidt type) to form the conjugated enone.

Specific details on direct synthesis of (E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one are less common, but related enone systems have been synthesized via coupling of azidoacryloyl derivatives with piperazine or piperidine rings, followed by deprotection steps.

Coupling Strategies

The coupling of the 3-aminopiperidine with the pyridinyl enone is generally performed under conditions favoring nucleophilic substitution or amidation:

- Use of suitable solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or tetrahydrofuran (THF).

- Reaction temperatures ranging from 20°C to 160°C, with a preference for 8–140°C for optimal yields and purity.

- The presence of protecting groups (e.g., phthalimide) on the amine to control reactivity and facilitate purification.

- Subsequent deprotection to yield the free amine linked to the enone.

This methodology is supported by patent literature describing the preparation of related 8-(3-aminopiperidin-1-yl) derivatives, emphasizing the importance of solvent choice and temperature control to maximize yield and optical purity.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield/Remarks |

|---|---|---|---|---|

| Hydrogenation of 3-aminopyridine | Catalytic hydrogenation (e.g., Pd/C) | Ambient to mild | Not specified | Racemic 3-aminopiperidine obtained |

| Phthalimide formation | Phthalic anhydride | Reflux | Suitable organic solvent | Racemic phthalimide derivative formed |

| Chiral resolution | D- or L-tartaric acid in ethanol | 50 (solution), 90 (reaction) | Absolute ethanol | Selective precipitation of enantiomer |

| Coupling with enone precursor | Reaction with xanthine precursor or enone | 20–160 (preferably 8–140) | NMP, DMF, THF, DMSO | High chemical and optical purity |

| Deprotection | Hydrazine in ethanol or TFA/DCM mixture | Ambient to reflux | Ethanol, DCM | Removal of phthalyl or Boc protecting groups |

Research Findings and Industrial Relevance

- The chiral resolution method using tartaric acid salts is favored for industrial-scale synthesis due to its simplicity, cost-effectiveness, and ability to yield high optical purity without complex chromatographic separation.

- Use of phthalimide as a protecting group is advantageous over tert-butoxycarbonyl (Boc) groups in some cases, as it minimizes difficult-to-remove impurities and reduces technical complexity in large-scale production.

- Solvent choice critically affects reaction efficiency; NMP is preferred for coupling steps due to its high boiling point and ability to dissolve both reactants and intermediates effectively.

- Deprotection steps must be carefully controlled to avoid degradation of the sensitive enone moiety.

Q & A

Q. Basic Characterization

- 1H/13C NMR : The pyridine proton (δ ~8.5–9.0 ppm) and aminopiperidine NH2 (δ ~1.5–2.5 ppm) show distinct shifts. Coupling constants (J = 15–16 Hz for trans C=C) confirm the (E)-configuration .

- IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) validate enone formation .

- Mass spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for Cl/Br-containing analogs, ensuring purity .

How do solvent polarity and pH influence the compound’s stability during biological assays?

Q. Advanced Stability Studies

- pH-dependent degradation : The pyridine nitrogen (pKa ~4.5–5.0) and aminopiperidine (pKa ~8.5–9.0) create pH-sensitive regions. In aqueous buffers (pH 7.4), the compound may undergo hydrolysis at the enone moiety if unprotected .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize the zwitterionic form but can accelerate oxidation. Stability assays under inert atmospheres (N2/Ar) are recommended .

- Accelerated testing : Use HPLC-UV at 254 nm to monitor degradation products over 72 hours under stress conditions (40°C, 75% RH) .

What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

Q. Advanced Molecular Modeling

- Docking studies : AutoDock Vina or Glide can model interactions with kinases (e.g., JAK2 or CDK2), leveraging the enone’s electrophilic Cβ for covalent binding .

- MD simulations : Analyze piperidine ring flexibility (e.g., chair vs. boat conformers) over 100-ns trajectories to assess target engagement .

- QM/MM : Calculate charge distribution on the pyridine ring to predict H-bond donor/acceptor capacity .

How can researchers address discrepancies in bioactivity data across different assay platforms?

Q. Data Contradiction Analysis

- Assay validation : Cross-check IC50 values using orthogonal methods (e.g., fluorescence polarization vs. SPR for kinase inhibition) .

- Metabolic interference : Test for off-target effects (e.g., CYP450 inhibition) using liver microsomes, as aminopiperidine derivatives often exhibit hepatic metabolism .

- Batch variability : Characterize impurities (>0.1% by HPLC) that may arise from synthetic intermediates (e.g., unreacted pyridine-3-carbaldehyde) .

What strategies enhance the compound’s solubility for in vivo studies without compromising activity?

Q. Advanced Formulation

- Prodrug design : Introduce phosphate groups at the piperidine NH2, reversible under physiological conditions .

- Nanocarriers : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability, as demonstrated for similar enones .

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) in ratios up to 1:10 (compound:carrier) to maintain >90% solubility in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.